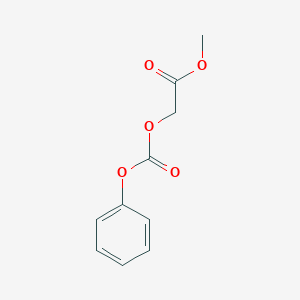

Methyl 2-((phenoxycarbonyl)oxy)acetate

Description

Methyl 2-((phenoxycarbonyl)oxy)acetate (CAS: Not explicitly provided; molecular formula inferred as C₁₀H₁₀O₅) is a carbamate derivative widely used as a key intermediate in organic synthesis. It is characterized by a central acetate backbone substituted with a phenoxycarbonyloxy group. This compound is notable for its role in synthesizing bioactive molecules, particularly in medicinal chemistry. For instance, it has been employed in the preparation of endocannabinoid hydrolase inhibitors, where it reacts with piperidine derivatives to form carbamates under mild conditions (DMSO, 80°C, 24 h) with high yields (~93%) . Its structural features, including the ester and carbamate functionalities, enable versatile reactivity in nucleophilic substitutions and coupling reactions.

Key physicochemical properties include:

Properties

IUPAC Name |

methyl 2-phenoxycarbonyloxyacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O5/c1-13-9(11)7-14-10(12)15-8-5-3-2-4-6-8/h2-6H,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REXQYHKFINRJMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)COC(=O)OC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-((phenoxycarbonyl)oxy)acetate can be synthesized through the esterification of phenoxycarbonyl chloride with methyl glycolate in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the base acting as a catalyst to facilitate the formation of the ester bond.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-((phenoxycarbonyl)oxy)acetate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be cleaved to yield phenoxycarbonyl acid and methyl glycolate.

Transesterification: This

Comparison with Similar Compounds

a) Methyl 2-{[2,8-bis(trifluoromethyl)-quinolin-4-yl]oxy}acetate

- Structure: Features a quinoline ring substituted with two trifluoromethyl groups.

- Crystallography: Exhibits intermolecular C–H⋯O hydrogen bonding, with a dihedral angle of 1.59° between the quinoline and benzene rings. Bond lengths include N–C₉ = 1.311 Å and C₅–C₆ = 1.428 Å .

- Applications : Used as an intermediate in agrochemicals and pharmaceuticals due to its electron-withdrawing trifluoromethyl groups.

b) Methyl 2-((tert-butoxycarbonyl)oxy)acetate

c) Methyl 2-[(6-Chloro-3-pyridyl)oxy]acetate

- Structure : Pyridyl substituent instead of phenyl.

- Applications: Intermediate in neonicotinoid insecticides (e.g., imidacloprid derivatives) .

- Molecular Weight : 201.61 g/mol .

Functional Analogs

a) (E)-Methyl 2-(2-(((4-bromo-1-aryl-1H-pyrazol-3-yl)oxy)methyl)phenyl)-2-(methoxyimino)acetate

b) Methyl 2-(4-((5-bromopentyl)oxy)phenyl)acetate

- Structure : Alkyl chain (5-bromopentyl) enhances lipophilicity.

- Applications : Used in the synthesis of lipid-modified pharmaceuticals and surfactants .

Comparative Data Table

Key Research Findings

- Reactivity: this compound demonstrates superior electrophilicity at the carbonyl carbon compared to tert-butoxy analogs, facilitating faster carbamate formation .

- Biological Activity : Pyridyl and pyrazole derivatives exhibit enhanced bioactivity (e.g., antifungal, insecticidal) due to heterocyclic aromatic systems .

- Crystallographic Stability: Compounds with rigid aromatic systems (e.g., quinoline derivatives) form stable crystal lattices via C–H⋯O interactions, whereas alkyl-substituted analogs show lower melting points .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.